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9H-Purine, 6-[(3-chloropropyl)thio]-

Cat. No.: B1226651
M. Wt: 228.7 g/mol
InChI Key: GQRSREIDTVAUEO-UHFFFAOYSA-N
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Description

Significance of Purine (B94841) Derivatives in Chemical and Biological Research

Purines, heterocyclic aromatic organic compounds consisting of a pyrimidine (B1678525) ring fused to an imidazole (B134444) ring, are fundamental to numerous biological processes. researchgate.net Their derivatives are integral components of DNA and RNA, the very blueprints of life. Beyond their role in genetics, purine-containing molecules like adenosine (B11128) triphosphate (ATP) are the primary energy currency of the cell. researchgate.net

This natural prevalence has made purine analogs a fertile ground for drug discovery and development. nih.gov Researchers have successfully synthesized purine derivatives that exhibit a wide range of pharmacological activities, including anticancer, antiviral, antibacterial, and antifungal properties. researchgate.netpharmaguideline.com The structural similarity of these synthetic analogs to endogenous purines allows them to interact with biological targets such as enzymes and receptors, often leading to the modulation of cellular pathways. mdpi.comacs.org This has led to the development of clinically significant drugs like 6-mercaptopurine (B1684380) for cancer treatment and allopurinol (B61711) for gout. pharmaguideline.com The ongoing investigation into purine derivatives continues to yield promising candidates for a variety of diseases. nih.gov

Contextualization of 9H-Purine, 6-[(3-chloropropyl)thio]- within the Purine Scaffold

The structure of 9H-Purine, 6-[(3-chloropropyl)thio]- is characterized by two key modifications to the basic purine framework. The first is the thioether linkage at the 6-position of the purine ring. The introduction of a sulfur atom at this position is a common strategy in the design of purine derivatives. Thiopurines, such as 6-mercaptopurine and 6-thioguanine (B1684491), are a well-established class of drugs, primarily used as anticancer and immunosuppressive agents. mdpi.com The thioether bond itself has been shown to be important for the biological activity of many purine analogs. nih.govnih.gov

The second significant feature is the (3-chloropropyl) group attached to the sulfur atom. The presence of a chlorinated alkyl chain introduces a reactive electrophilic site into the molecule. The chlorine atom can act as a leaving group, enabling the compound to potentially form covalent bonds with nucleophilic residues in biological macromolecules, such as proteins and nucleic acids. nih.gov This potential for irreversible inhibition is a key characteristic that researchers investigate in the development of targeted therapies. nih.gov

Overview of Prior Research on Related Purine Thioethers and Chlorinated Alkyl Chains

The scientific literature contains a substantial body of research on compounds that share structural motifs with 9H-Purine, 6-[(3-chloropropyl)thio]-. Studies on various 6-thiopurine derivatives have demonstrated their diverse biological potential. For instance, different S-substituted 6-mercaptopurine analogs have been synthesized and evaluated for their antiproliferative activities. researchgate.net The nature of the substituent on the sulfur atom significantly influences the compound's biological profile.

Similarly, the incorporation of chlorinated moieties into drug candidates is a well-established strategy in medicinal chemistry. nih.gov The presence of chlorine can alter a molecule's physicochemical properties, such as lipophilicity and metabolic stability, and can introduce new binding interactions with target proteins. nih.gov Research on other purine analogs containing chloroethyl groups has indicated that these compounds can possess alkylating and antimetabolic properties, leading to potent immunosuppressive and cytostatic effects. nih.gov The combination of a thioether linkage and a chlorinated alkyl chain within the purine scaffold, as seen in 9H-Purine, 6-[(3-chloropropyl)thio]-, therefore represents a rational design strategy for creating novel bioactive molecules.

Compound NameCAS NumberMolecular FormulaKey Features
9H-Purine, 6-[(3-chloropropyl)thio]-6288-93-3C8H9ClN4S6-thioether, 3-chloropropyl chain
6-Mercaptopurine50-44-2C5H4N4SThiol group at position 6
6-Thioguanine154-42-7C5H5N5SThiol group at position 6, amino group at position 2
6-Chloropurine87-42-3C5H3ClN4Chlorine atom at position 6
Allopurinol315-30-0C5H4N4OIsomer of hypoxanthine
Adenosine triphosphate (ATP)56-65-5C10H16N5O13P3Adenine (B156593), ribose, and three phosphate (B84403) groups

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9ClN4S B1226651 9H-Purine, 6-[(3-chloropropyl)thio]-

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H9ClN4S

Molecular Weight

228.7 g/mol

IUPAC Name

6-(3-chloropropylsulfanyl)-7H-purine

InChI

InChI=1S/C8H9ClN4S/c9-2-1-3-14-8-6-7(11-4-10-6)12-5-13-8/h4-5H,1-3H2,(H,10,11,12,13)

InChI Key

GQRSREIDTVAUEO-UHFFFAOYSA-N

Canonical SMILES

C1=NC2=C(N1)C(=NC=N2)SCCCCl

Synonyms

6-(3'-chloropropylthio)purine

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 9h Purine, 6 3 Chloropropyl Thio

Strategies for the Synthesis of the 9H-Purine, 6-[(3-chloropropyl)thio]- Scaffold

The construction of the 9H-Purine, 6-[(3-chloropropyl)thio]- molecule is predominantly achieved through a convergent synthetic approach, wherein the purine (B94841) core and the (3-chloropropyl)thio side chain are assembled in the final stages. The primary starting material for this synthesis is typically 6-mercaptopurine (B1684380).

Nucleophilic Substitution Reactions at the C6 Position of Purines

The C6 position of the purine ring is susceptible to nucleophilic attack, particularly when substituted with a good leaving group such as a halogen. Historically, the synthesis of 6-substituted purines often commenced with 6-chloropurine. This intermediate serves as a versatile precursor for the introduction of various functional groups, including thiols, through nucleophilic substitution. The reaction of 6-chloropurine with a sulfur nucleophile, such as sodium hydrosulfide, can yield 6-mercaptopurine, which is the direct precursor for the target compound.

Thiolation Routes for Purine Derivatives

The most direct and widely employed method for the synthesis of 6-(alkylthio)purines is the S-alkylation of 6-mercaptopurine. 6-Mercaptopurine, a commercially available and extensively studied compound, possesses a reactive thiol group that readily undergoes nucleophilic substitution with alkyl halides. This reaction forms the cornerstone of the synthesis of 9H-Purine, 6-[(3-chloropropyl)thio]-. The thiolation is typically carried out in the presence of a base to deprotonate the thiol group, forming a more nucleophilic thiolate anion, which then attacks the alkyl halide.

Introduction of the (3-chloropropyl)thio Moiety

The introduction of the specific (3-chloropropyl)thio side chain is achieved by reacting 6-mercaptopurine with a suitable three-carbon electrophile containing a terminal chlorine atom.

The most straightforward method for introducing the (3-chloropropyl)thio group is the direct S-alkylation of 6-mercaptopurine with a dihalogenated propane derivative. The reagent of choice for this transformation is typically 1-bromo-3-chloropropane. In this reaction, the more reactive bromine atom is preferentially displaced by the thiolate anion of 6-mercaptopurine in an SN2 reaction, leaving the chloro group intact. This chemoselectivity is a key feature of this synthetic route.

The reaction is generally performed in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), in the presence of a base to facilitate the formation of the thiolate. Common bases used for this purpose include potassium carbonate (K₂CO₃), sodium hydride (NaH), or triethylamine (Et₃N). The reaction temperature is typically maintained at or slightly above room temperature to ensure a reasonable reaction rate without promoting side reactions.

Table 1: Representative Conditions for Direct S-Alkylation of 6-Mercaptopurine

Alkylating AgentBaseSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
1-Bromo-3-chloropropaneK₂CO₃DMF25-404-860-80
1-Bromo-3-chloropropaneNaHTHF0-252-665-85
1-Iodo-3-chloropropaneEt₃NAcetonitrile (B52724)25-506-1255-75

While less common, indirect routes for the introduction of the (3-chloropropyl)thio moiety can also be envisioned. One such approach would involve the initial alkylation of 6-mercaptopurine with a precursor molecule containing a hydroxyl group, such as 3-bromopropan-1-ol. The resulting 6-[(3-hydroxypropyl)thio]-9H-purine could then be subjected to a chlorination reaction to convert the terminal hydroxyl group into a chloride. Reagents such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) are commonly used for this type of transformation. This multi-step approach may offer advantages in specific synthetic contexts but is generally less efficient than the direct alkylation method.

Optimization of Reaction Conditions and Yields

A critical aspect of the synthesis of 9H-Purine, 6-[(3-chloropropyl)thio]- is the optimization of reaction conditions to maximize the yield of the desired S-alkylated product and minimize the formation of unwanted byproducts. The primary side reaction of concern is the alkylation of the purine ring nitrogen atoms, leading to the formation of N7 and N9-alkylated isomers. nih.gov

Several factors can be manipulated to favor S-alkylation over N-alkylation:

Choice of Base and Solvent: The combination of the base and solvent plays a crucial role in determining the regioselectivity of the alkylation. The use of a milder base, such as potassium carbonate, in a polar aprotic solvent like DMF often favors S-alkylation. Stronger bases like sodium hydride can lead to the formation of a dianion, increasing the likelihood of N-alkylation.

Reaction Temperature: Lower reaction temperatures generally favor the kinetically controlled S-alkylation product over the thermodynamically more stable N-alkylated isomers.

Nature of the Alkylating Agent: While 1-bromo-3-chloropropane is the most common reagent, the use of 1-iodo-3-chloropropane could potentially increase the reaction rate due to the better leaving group ability of iodide. However, this may also increase the propensity for side reactions.

Order of Reagent Addition: The slow addition of the alkylating agent to a pre-formed solution of the 6-mercaptopurine salt can help to maintain a low concentration of the electrophile, thereby minimizing the chances of N-alkylation.

By carefully controlling these parameters, the synthesis of 9H-Purine, 6-[(3-chloropropyl)thio]- can be optimized to achieve high yields and purity. Studies on the synthesis of various S6-substituted 6-mercaptopurine derivatives have reported yields ranging from 5% to over 85%, depending on the specific substrate and reaction conditions employed. nih.gov

Table 2: Factors Influencing Regioselectivity in the Alkylation of 6-Mercaptopurine

ParameterCondition Favoring S-AlkylationCondition Favoring N-AlkylationRationale
Base Strength Weak (e.g., K₂CO₃)Strong (e.g., NaH)Stronger bases can deprotonate ring nitrogens.
Temperature Low (0-25 °C)HighN-alkylation is often thermodynamically favored.
Solvent Polarity Polar Aprotic (e.g., DMF)Less PolarInfluences the solvation of the thiolate and ring anions.
Alkylating Agent Less Reactive Halide (e.g., Cl)More Reactive Halide (e.g., I)Higher reactivity can lead to less selectivity.

Advanced Chemical Modifications and Derivatization of 9H-Purine, 6-[(3-chloropropyl)thio]-

The structure of 6-[(3-chloropropyl)thio]-9H-purine offers multiple avenues for chemical modification. The primary sites for derivatization are the terminal chlorine atom of the propylthio chain and the nitrogen atoms of the purine nucleus. These reactive centers allow for the introduction of diverse functional groups and the construction of novel heterocyclic systems.

Reactions Involving the Chloropropyl Group

The 3-chloropropylthio moiety is a key functional handle for derivatization. The terminal chlorine atom is a good leaving group, making the adjacent carbon atom susceptible to attack by various nucleophiles.

The terminal chlorine of the 3-chloropropyl group readily undergoes nucleophilic aromatic substitution (SNAr) reactions. nih.gov This allows for the introduction of a wide range of functional groups by reacting 6-[(3-chloropropyl)thio]-9H-purine with various nucleophiles such as amines, alcohols, and other thiols. These reactions are typically performed in the presence of a base to facilitate the displacement of the chloride ion.

For instance, reaction with primary or secondary amines leads to the formation of the corresponding aminoalkylthiopurine derivatives. Similarly, alkoxides or thiolates can be employed to introduce new ether or thioether linkages, respectively. The efficiency of these reactions can be influenced by factors such as the nature of the nucleophile, the solvent, and the reaction temperature.

Below is a table summarizing representative nucleophilic displacement reactions on analogous 6-chloro or 6-alkylthiopurine systems, illustrating the versatility of this approach.

NucleophileReagent ExampleProduct Type
AmineR-NH₂6-[(3-aminopropyl)thio]purine derivative
AlcoholR-OH / Base6-[(3-alkoxypropyl)thio]purine derivative
ThiolR-SH / Base6-[(3-alkylthiopropyl)thio]purine derivative

This table is illustrative of the types of transformations possible on the chloropropyl side chain, based on established reactivity patterns of similar compounds.

The 3-chloropropyl chain can also participate in intramolecular cyclization reactions. This typically involves the nucleophilic attack of one of the nitrogen atoms of the purine ring onto the electrophilic carbon bearing the chlorine atom. Such reactions can lead to the formation of novel tricyclic systems where the propyl chain forms a new ring fused to the purine core.

These cyclization reactions can be influenced by the reaction conditions, such as the choice of solvent and base. Depending on which nitrogen atom of the purine ring acts as the nucleophile (e.g., N1, N3, N7, or N9), different isomeric products can be obtained. The regioselectivity of the cyclization is often dictated by the relative nucleophilicity of the different nitrogen atoms and the steric constraints of the transition state.

Modifications of the Purine Nucleus

The purine ring itself offers several sites for further functionalization, allowing for the synthesis of a diverse library of compounds.

The N9 and N7 positions of the imidazole (B134444) portion of the purine ring are common sites for alkylation and arylation. nih.gov Direct alkylation of 6-substituted purines with alkyl halides often results in a mixture of N7 and N9 isomers, with the N9 isomer typically being the thermodynamically more stable and major product. nih.gov

The regioselectivity of N-alkylation can be controlled by several factors, including the nature of the alkylating agent, the base used, and the solvent. For example, the use of specific catalysts like SnCl₄ with N-trimethylsilylated purines can favor the formation of the N7-alkylated product. nih.gov

Alkylating AgentConditionsMajor Product
Alkyl Halide (e.g., R-Br)Base (e.g., K₂CO₃), DMFN9-alkylated isomer
Alkyl Halide (e.g., R-Br)Silylation, SnCl₄, ACNN7-alkylated isomer nih.gov

This table provides a general overview of N-alkylation strategies for 6-substituted purines.

The synthesis of S6, 9-bis-alkyl derivatives has also been reported from the reaction of 6-mercaptopurine with two equivalents of an alkylating agent, although the resulting products can be unstable. nih.gov

The imidazole ring of the purine system can also be a target for chemical modification, although it is generally less reactive than the pyrimidine (B1678525) ring. science.govresearchgate.net One common approach is the introduction of a methyl group onto the imidazole ring, which can influence the biological activity of the resulting compound. science.gov The introduction of substituents at the C8 position is another possibility, though this often requires more specialized synthetic methods. Ring-opening of the imidazole ring can also occur under certain conditions, leading to the formation of pyrimidine derivatives. researchgate.netresearchgate.net

Derivatization at C2 or C8 Positions

The functionalization of the purine ring at the C2 and C8 positions in 6-alkylthiopurine derivatives is a key strategy for creating diverse molecular architectures with potential biological activities. While direct derivatization of 9H-Purine, 6-[(3-chloropropyl)thio]- at these positions is not extensively documented in publicly available literature, established methodologies for other purine derivatives provide a roadmap for potential synthetic routes.

One common approach to introduce substituents at the C8 position is through direct C-H activation or lithiation followed by quenching with an electrophile. However, the presence of the acidic N9-H could interfere with such reactions, often necessitating a protection strategy for the imidazole nitrogen.

A more classical approach involves the halogenation of the purine core, followed by nucleophilic substitution or cross-coupling reactions. For instance, the C8 position of purines can be brominated or chlorinated using appropriate reagents. The resulting 8-halopurine can then undergo various transformations.

Furthermore, the synthesis of 2,6-disubstituted and 2,6,8-trisubstituted purines has been reported, indicating that the C2 and C8 positions are accessible for chemical modification. These syntheses often start from appropriately substituted pyrimidine precursors, which are then cyclized to form the purine ring system with the desired functionalities already in place.

Another potential route for derivatization involves direct C-H cyanation. Depending on the substituents already present on the purine ring, this reaction can be directed to either the C2 or C8 position, offering a direct method for introducing a cyano group, which can be further elaborated into other functional groups.

The following table summarizes potential derivatization reactions at the C2 and C8 positions based on known purine chemistry:

PositionReaction TypePotential ReagentsPotential Products
C8HalogenationN-Bromosuccinimide (NBS), N-Chlorosuccinimide (NCS)8-Bromo-6-[(3-chloropropyl)thio]purine, 8-Chloro-6-[(3-chloropropyl)thio]purine
C8CyanationTrimethylsilyl (B98337) cyanide (TMSCN), Triflic anhydride8-Cyano-6-[(3-chloropropyl)thio]purine
C2, C8Substitution (from halogenated precursors)Amines, Alkoxides, Thiols2- and/or 8-amino, -alkoxy, -thioalkyl derivatives
C2, C8Cross-coupling (from halogenated precursors)Boronic acids, Organostannanes (with Pd catalyst)2- and/or 8-aryl, -alkyl derivatives

Mechanistic Studies of 9H-Purine, 6-[(3-chloropropyl)thio]- Reactivity

The reactivity of 9H-Purine, 6-[(3-chloropropyl)thio]- is largely dictated by the interplay between the purine ring system and the 3-chloropropylthio side chain. A significant area of interest is the intramolecular cyclization of the side chain, which can lead to the formation of novel tricyclic purine analogs.

The proposed mechanism involves the following steps:

Nucleophilic Attack: The lone pair of electrons on one of the nitrogen atoms of the purine ring (likely N7 or N1) acts as an intramolecular nucleophile. This nitrogen attacks the electrophilic carbon atom of the chloropropyl side chain that is bonded to the chlorine atom.

Transition State: A cyclic transition state is formed, involving the purine ring and the chloropropyl side chain.

Chloride Ion Elimination: The chlorine atom is expelled as a chloride ion, a good leaving group.

Cyclization and Cation Formation: This results in the formation of a new thiazolo[3,2-a]purinium or a related tricyclic cation. The exact structure of the product would depend on which nitrogen atom of the purine ring participates in the cyclization.

The feasibility of this intramolecular cyclization is influenced by several factors, including the length of the alkyl chain, the nature of the halogen, and the reaction conditions (e.g., solvent, temperature, and presence of a base). A three-carbon chain, as in the 3-chloropropyl group, is often optimal for the formation of a stable six-membered ring in the resulting tricyclic system.

This intramolecular cyclization represents a powerful synthetic strategy for accessing complex heterocyclic scaffolds from readily available starting materials like 9H-Purine, 6-[(3-chloropropyl)thio]-.

Advanced Spectroscopic and Analytical Methodologies for Characterization of 9h Purine, 6 3 Chloropropyl Thio

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

NMR spectroscopy is an indispensable tool for the structural determination of 9H-Purine, 6-[(3-chloropropyl)thio]-. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a complete structural map of the molecule can be assembled.

The ¹H NMR spectrum of 9H-Purine, 6-[(3-chloropropyl)thio]- provides critical information regarding the number of different types of protons, their electronic environments, and their proximity to neighboring protons. The spectrum is expected to show distinct signals corresponding to the purine (B94841) ring protons and the protons of the 3-chloropropylthio side chain. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard, such as tetramethylsilane (B1202638) (TMS).

The purine ring exhibits two characteristic singlets for the protons at the C2 and C8 positions. The proton of the N9-H tautomer is also expected to appear as a broad singlet, with its chemical shift being highly dependent on the solvent and concentration. The 3-chloropropyl side chain displays three distinct multiplets corresponding to the three methylene (B1212753) (-CH₂-) groups. The methylene group adjacent to the sulfur atom (S-CH₂) is expected to be the most deshielded of the three, followed by the methylene group attached to the chlorine atom (Cl-CH₂). The central methylene group (-CH₂-) would show a chemical shift intermediate to the other two.

Table 1: Predicted ¹H NMR Spectral Data for 9H-Purine, 6-[(3-chloropropyl)thio]-

Protons Predicted Chemical Shift (δ, ppm) Multiplicity Integration
H-2 ~8.4 Singlet 1H
H-8 ~8.7 Singlet 1H
N9-H ~13.4 Broad Singlet 1H
S-CH ₂- ~3.4 Triplet 2H
-CH₂-CH ₂-CH₂- ~2.2 Quintet 2H

Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual experimental values may vary based on solvent and instrument parameters.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. A proton-decoupled ¹³C NMR spectrum of 9H-Purine, 6-[(3-chloropropyl)thio]- would show distinct signals for each unique carbon atom. The purine ring carbons have characteristic chemical shifts, with the carbon atoms bonded to nitrogen appearing at different fields compared to those bonded only to other carbons. The carbons of the 3-chloropropylthio side chain are found in the aliphatic region of the spectrum. The carbon atom bonded to the electronegative chlorine atom (C-Cl) will be the most deshielded among the aliphatic carbons, followed by the carbon bonded to the sulfur atom (C-S).

Table 2: Predicted ¹³C NMR Chemical Shifts for 9H-Purine, 6-[(3-chloropropyl)thio]-

Carbon Atom Predicted Chemical Shift (δ, ppm)
C-2 ~152
C-4 ~149
C-5 ~130
C-6 ~158
C-8 ~141
S-CH₂ - ~30
-CH₂-CH₂ -CH₂- ~32

| Cl-CH₂ - | ~42 |

Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual experimental values may vary based on solvent and instrument parameters.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For 9H-Purine, 6-[(3-chloropropyl)thio]-, COSY would show correlations between the adjacent methylene protons of the 3-chloropropyl chain, confirming their sequence.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons. This technique would be used to definitively assign each carbon signal in the ¹³C NMR spectrum by linking it to its corresponding proton signal from the ¹H NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds away. This is particularly powerful for connecting different parts of the molecule. For instance, HMBC would show a correlation between the S-CH₂ protons and the C6 carbon of the purine ring, confirming the attachment of the side chain to the purine core at the C6 position via the sulfur atom.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, even if they are not directly bonded. This can help in confirming the three-dimensional structure and conformation of the molecule.

Mass Spectrometry (MS) Applications in Structural Confirmation

Mass spectrometry is a key analytical technique used to determine the molecular weight and elemental formula of 9H-Purine, 6-[(3-chloropropyl)thio]-. It also provides valuable structural information through the analysis of fragmentation patterns.

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the parent ion, allowing for the determination of the elemental formula. The theoretical exact mass of 9H-Purine, 6-[(3-chloropropyl)thio]- (C₈H₉ClN₄S) can be calculated using the masses of the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁴N, ³²S). This experimental value is then compared to the theoretical mass to confirm the elemental composition.

Molecular Formula: C₈H₉ClN₄S

Theoretical Exact Mass: 228.0291 (for the [M(³⁵Cl)]⁺ ion) and 230.0261 (for the [M(³⁷Cl)]⁺ ion)

The presence of chlorine is readily identified by the characteristic isotopic pattern of the molecular ion peak, with an intensity ratio of approximately 3:1 for the [M]⁺ and [M+2]⁺ peaks, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Analysis of the fragmentation patterns in mass spectrometry provides further structural confirmation by revealing how the molecule breaks apart.

Electrospray Ionization (ESI): ESI is a soft ionization technique that typically results in the formation of a protonated molecular ion [M+H]⁺. For 9H-Purine, 6-[(3-chloropropyl)thio]-, the ESI-MS spectrum would be expected to show a prominent ion at m/z 229.0369 (for ³⁵Cl) and 231.0340 (for ³⁷Cl). Fragmentation in ESI-MS can be induced and would likely involve the loss of the chloropropyl group or cleavage of the C-S bond.

Electron Ionization (EI): EI is a higher-energy ionization technique that leads to more extensive fragmentation. The resulting fragmentation pattern serves as a "fingerprint" for the molecule. Key fragmentation pathways for 9H-Purine, 6-[(3-chloropropyl)thio]- would include:

Cleavage of the C-S bond, leading to a fragment corresponding to the 6-mercaptopurine (B1684380) radical cation.

Loss of a chlorine radical from the molecular ion.

Fragmentation of the chloropropyl chain, such as the loss of a propyl or chloropropyl radical.

Characteristic fragmentation of the purine ring itself.

Table 3: Predicted Key Fragment Ions in the Mass Spectrum of 9H-Purine, 6-[(3-chloropropyl)thio]-

m/z (for ³⁵Cl) Possible Fragment Structure/Loss
228 [M]⁺ (Molecular ion)
193 [M - Cl]⁺
152 [M - C₃H₆Cl]⁺ (loss of chloropropyl radical)
151 [Purine-SH]⁺ (6-mercaptopurine)

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectrophotometric Analyses

Identification of Characteristic Functional Group Vibrations via IR

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present within a molecule through their characteristic vibrational frequencies. In the case of 9H-Purine, 6-[(3-chloropropyl)thio]-, the IR spectrum is expected to exhibit a series of absorption bands corresponding to its distinct structural features.

The purine ring system gives rise to several characteristic vibrations. The N-H stretching vibration of the imidazole (B134444) portion of the purine ring is typically observed in the region of 3100-3000 cm⁻¹. Aromatic C-H stretching vibrations from the purine ring are expected around 3100-3000 cm⁻¹. The C=N and C=C stretching vibrations within the purine ring system will produce a series of complex bands in the 1600-1400 cm⁻¹ region.

The alkylthio substituent also provides distinct spectral signatures. The C-H stretching vibrations of the chloropropyl group will appear in the 2960-2850 cm⁻¹ range. A key vibration for this compound is the C-S stretching, which is typically weak and found in the 700-600 cm⁻¹ region. The presence of the chloroalkane functionality is confirmed by the C-Cl stretching vibration, which generally absorbs in the 800-600 cm⁻¹ range. The overlap of the C-S and C-Cl stretching bands can sometimes complicate spectral interpretation.

Functional Group Expected Absorption Range (cm⁻¹)
N-H Stretch (Purine)3100-3000
Aromatic C-H Stretch (Purine)3100-3000
Aliphatic C-H Stretch (Propyl)2960-2850
C=N, C=C Stretch (Purine Ring)1600-1400
C-Cl Stretch800-600
C-S Stretch700-600

Electronic Transitions and Chromophores in UV-Vis Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with chromophores. The purine ring system in 9H-Purine, 6-[(3-chloropropyl)thio]- is the primary chromophore, responsible for its UV absorption.

Thiopurine derivatives, such as 6-mercaptopurine and 6-thioguanine (B1684491), are known to exhibit characteristic UV absorption maxima. mdpi.com The presence of the thiocarbonyl group in these molecules shifts the absorption to longer wavelengths compared to their naturally occurring nucleoside counterparts. mdpi.com For 6-substituted purine analogues, the electronic transitions are typically π → π* transitions within the aromatic purine system. The sulfur atom, with its lone pairs of electrons, can also participate in n → π* transitions.

For comparison, 6-mercaptopurine, a related compound, displays a characteristic absorption maximum. mdpi.com It is anticipated that 9H-Purine, 6-[(3-chloropropyl)thio]- will exhibit a similar UV absorption profile, with a maximum absorbance (λmax) in the UVA range, likely around 320-340 nm, which is characteristic of the 6-thiopurine chromophore. mdpi.com The exact position of the λmax can be influenced by the solvent used for the analysis.

X-ray Crystallography for Solid-State Structural Elucidation

Studies on compounds like azathioprine (B366305), which is 6-[(1-methyl-4-nitroimidazol-5-yl)thio]purine, reveal that the molecule often crystallizes in the N(9)-H tautomeric form. ias.ac.in This is in contrast to the N(7)-H tautomer found in crystals of 6-mercaptopurine itself. ias.ac.in It is therefore highly probable that 9H-Purine, 6-[(3-chloropropyl)thio]- also adopts the N(9)-H tautomeric form in the solid state.

The conformation around the C(6)-S bond is another critical structural feature. In substituted 6-mercaptopurine derivatives, the substituent on the sulfur atom can be directed either toward or away from the imidazole moiety of the purine ring. ias.ac.in To maintain partial double-bond character in the C(6)-S bond, the mercapto group tends to be coplanar with the purine ring. ias.ac.in The specific orientation of the 3-chloropropyl group will be determined by steric and electronic factors to achieve the most stable crystalline packing. The bond lengths and angles within the purine ring are expected to be consistent with those observed in other purine derivatives. iosrjournals.org

Chromatographic Techniques for Purity Assessment and Isolation

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the purity assessment and preparative isolation of non-volatile compounds like 9H-Purine, 6-[(3-chloropropyl)thio]-. The development of a robust HPLC method is crucial for quality control.

Based on methods developed for the analysis of 6-mercaptopurine and its metabolites, a reversed-phase HPLC (RP-HPLC) method would be the most suitable approach. bjournal.orgnih.govresearchgate.net A C18 column is commonly employed for the separation of purine analogues. nih.govresearchgate.net

The mobile phase would typically consist of a mixture of an aqueous buffer and an organic modifier, such as methanol (B129727) or acetonitrile (B52724). nih.govacs.org A gradient elution, where the proportion of the organic modifier is increased over time, may be necessary to achieve optimal separation of the target compound from any impurities or starting materials. The pH of the aqueous buffer can be adjusted to control the ionization state of the purine ring and improve peak shape.

Detection is most effectively achieved using a UV detector set at the λmax of the compound, which, as determined by UV-Vis spectroscopy, is expected to be in the 320-340 nm range. nih.gov This provides high sensitivity and selectivity for the analyte. The method would be validated for linearity, precision, accuracy, and limits of detection and quantification to ensure its reliability. bjournal.orgnih.govresearchgate.net

HPLC Parameter Typical Conditions
Column Reversed-Phase C18
Mobile Phase Acetonitrile/Methanol and aqueous buffer
Elution Gradient or Isocratic
Detection UV-Vis at λmax (approx. 320-340 nm)
Flow Rate Typically 0.5-1.5 mL/min

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and thermally stable compounds. Due to the low volatility of purine derivatives, direct analysis of 9H-Purine, 6-[(3-chloropropyl)thio]- by GC-MS is challenging. Therefore, derivatization to a more volatile analogue is often required.

Silylation is a common derivatization technique for compounds containing active hydrogens, such as the N-H group in the purine ring. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to replace the active hydrogen with a trimethylsilyl (B98337) (TMS) group, thereby increasing the volatility and thermal stability of the compound.

Computational and Theoretical Investigations of 9h Purine, 6 3 Chloropropyl Thio

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the fundamental electronic and structural properties of molecules. cuny.edumdpi.com These methods can predict molecular geometries, orbital energies, and charge distributions, offering insights into a compound's stability and reactivity.

Density Functional Theory (DFT) Studies on Electronic Structure and Stability

Density Functional Theory (DFT) is a robust computational method for investigating the electronic structure of molecules. ucl.ac.ukresearchgate.netnih.gov For a molecule like 9H-Purine, 6-[(3-chloropropyl)thio]-, DFT calculations, likely employing a functional such as B3LYP with a suitable basis set (e.g., 6-311++G**), could be used to optimize the molecular geometry and determine its electronic properties. nih.gov

The electrostatic potential map of 9H-Purine, 6-[(3-chloropropyl)thio]- would likely show regions of negative potential around the nitrogen atoms of the purine (B94841) ring and the sulfur and chlorine atoms, indicating their nucleophilic character. researchgate.netnih.gov Conversely, the hydrogen atoms attached to the purine ring would exhibit positive potential. This distribution of charge is crucial for understanding intermolecular interactions.

Molecular Orbital Analysis (HOMO-LUMO Gaps, Charge Distribution)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and electronic transitions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. ajchem-a.com A larger gap suggests higher stability and lower reactivity. researchgate.net

For 9H-Purine, 6-[(3-chloropropyl)thio]-, the HOMO is expected to be localized primarily on the purine ring and the sulfur atom, which are electron-rich regions. The LUMO, on the other hand, would likely be distributed over the purine ring as well, representing the region most susceptible to nucleophilic attack.

In studies of 6-mercaptopurine (B1684380) and 6-thioguanine (B1684491), DFT calculations have been used to determine the HOMO and LUMO energies. nih.gov For instance, the HOMO and LUMO energies for the neutral form of 6-mercaptopurine in the gas phase have been calculated to be -5.74 eV and -1.05 eV, respectively. nih.gov The HOMO-LUMO gap can be influenced by substituents and the surrounding environment (solvent). ajchem-a.comresearchgate.net The introduction of the (3-chloropropyl)thio side chain would be expected to modulate the HOMO and LUMO energy levels and, consequently, the reactivity of the parent purine scaffold.

Table 1: Hypothetical Frontier Orbital Energies and Properties of 9H-Purine, 6-[(3-chloropropyl)thio]- based on Analogous Compounds

ParameterPredicted Value/CharacteristicSignificance
HOMO Energy Moderately highIndicates the ability to donate electrons.
LUMO Energy Moderately lowIndicates the ability to accept electrons.
HOMO-LUMO Gap (ΔE) ModerateReflects the chemical reactivity and kinetic stability. researchgate.net
HOMO Distribution Primarily on the purine ring and sulfur atomElectron-rich regions susceptible to electrophilic attack.
LUMO Distribution Primarily on the purine ringElectron-deficient regions susceptible to nucleophilic attack.

Note: The values in this table are hypothetical and based on trends observed in similar purine derivatives. Actual values would require specific DFT calculations for 9H-Purine, 6-[(3-chloropropyl)thio]-.

Natural Bond Orbital (NBO) analysis could further elucidate the charge distribution by providing a detailed picture of the electron density in atomic and bonding orbitals. researchgate.net This would quantify the charge on each atom, confirming the qualitative predictions from the electrostatic potential map.

Conformational Analysis of the (3-chloropropyl)thio Side Chain

This analysis would involve systematically rotating the dihedral angles of the side chain and calculating the corresponding energy of each conformer. The resulting potential energy surface would reveal the global and local energy minima, corresponding to the most stable and metastable conformations, respectively. Such studies have been performed on other substituted purines to understand the influence of side chains on their biological activity. nih.gov

The flexibility of the (3-chloropropyl)thio side chain could be a critical factor in its ability to bind to a biological target, as it may need to adopt a specific conformation to fit into a binding pocket.

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are powerful tools for predicting how a small molecule like 9H-Purine, 6-[(3-chloropropyl)thio]- might interact with a biological target, such as a protein. nih.gov These methods are central to computer-aided drug design.

Prediction of Binding Interactions with Molecular Targets (Hypothetical)

Given that many purine analogs exhibit activity as kinase inhibitors, a hypothetical molecular target for 9H-Purine, 6-[(3-chloropropyl)thio]- could be the ATP-binding site of a protein kinase. nih.govmdpi.com Molecular docking simulations could be employed to predict the binding mode and affinity of the compound within this site.

A typical docking study would involve:

Obtaining the three-dimensional structure of the target protein, often from a repository like the Protein Data Bank.

Preparing the structure of 9H-Purine, 6-[(3-chloropropyl)thio]-, including generating its low-energy conformers.

Using a docking program to place the ligand into the binding site of the protein and score the different poses based on their predicted binding affinity. researchgate.net

The results of such a simulation would likely show the purine core forming hydrogen bonds with key amino acid residues in the hinge region of the kinase, a common binding motif for purine-based inhibitors. The (3-chloropropyl)thio side chain would likely occupy a more hydrophobic pocket, and its specific conformation would be crucial for optimizing van der Waals interactions. The chlorine atom could also participate in halogen bonding, further stabilizing the complex.

Studies on the docking of thiopurine derivatives to human serum albumin have also been conducted, providing insights into their binding and transport properties. nih.govptfarm.pl

Pharmacophore Modeling for 9H-Purine, 6-[(3-chloropropyl)thio]- Analogs

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) that are responsible for a molecule's biological activity. mdpi.com A pharmacophore model can be generated based on a set of known active molecules or from the structure of a ligand bound to its target. nih.govmdpi.com

For analogs of 9H-Purine, 6-[(3-chloropropyl)thio]-, a pharmacophore model could be developed to guide the design of new, potentially more potent, compounds. Based on the structure of the parent molecule and its likely interactions as a kinase inhibitor, a hypothetical pharmacophore model might include the following features:

Hydrogen Bond Acceptors: The nitrogen atoms of the purine ring.

Hydrogen Bond Donor: The N9-H of the purine ring.

Hydrophobic/Aromatic Center: The purine ring itself.

Hydrophobic Feature: The propyl part of the side chain.

Table 2: Hypothetical Pharmacophore Model for 9H-Purine, 6-[(3-chloropropyl)thio]- Analogs Targeting a Kinase

Pharmacophoric FeatureCorresponding Molecular MoietyType of Interaction
Hydrogen Bond Acceptor 1N1 of the purine ringHydrogen bond with hinge region residues.
Hydrogen Bond Acceptor 2N3 of the purine ringHydrogen bond with hinge region residues.
Hydrogen Bond DonorN9-H of the purine ringHydrogen bond with hinge region residues.
Aromatic RingPurine ringπ-π stacking interactions.
Hydrophobic Group(3-chloropropyl)thio side chainVan der Waals interactions in a hydrophobic pocket.

This model could then be used to virtually screen large compound libraries to identify new molecules that match the pharmacophore and are therefore likely to be active. mdpi.com Subsequent molecular docking and biological testing would be required to validate these hits. Pharmacophore models have been successfully used to identify inhibitors for various kinases. researchgate.net

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations are powerful computational tools used to study the movement of atoms and molecules over time. These simulations can provide a detailed view of the dynamic behavior of 6-thiopurine derivatives, such as 9H-Purine, 6-[(3-chloropropyl)thio]-, and their interactions with biological targets.

Research on related 6-thiopurine compounds, like 6-mercaptopurine (6MP), has utilized MD simulations to explore their interactions with metabolic enzymes such as human thiopurine S-methyltransferase (TPMT). nih.govbioinformation.net These simulations reveal how the 6-thiopurine core is stabilized within the enzyme's active site through various non-bonded interactions. For instance, studies have shown that the 6MP molecule is stabilized by interactions with specific amino acid residues. nih.govbioinformation.net Understanding these dynamic interactions is crucial as they can influence the metabolic stability and efficacy of the drug.

The insights gained from MD simulations on the 6-thiopurine scaffold are instrumental in predicting how analogs like 9H-Purine, 6-[(3-chloropropyl)thio]- might behave in a similar biological environment. The dynamics of the thio-linked side chain, in this case, the 3-chloropropyl group, would be of particular interest in future simulations to understand its flexibility and potential interactions with target proteins.

Table 1: Key Interactions of 6-Mercaptopurine in the TPMT Active Site from MD Simulations

Interacting ResidueType of Interaction
Phe40Non-bonded
Pro196Non-bonded
Arg226Non-bonded

This table is generated based on findings from MD simulations of 6-mercaptopurine with TPMT. nih.govbioinformation.net

Quantitative Structure-Activity Relationship (QSAR) Studies for Analog Design

The development of QSAR models for 6-thiopurine derivatives would involve compiling a dataset of analogs with their corresponding biological activities. The chemical structures of these compounds would be represented by various molecular descriptors, which quantify their physicochemical properties such as hydrophobicity, electronic effects, and steric properties. Statistical methods would then be used to build a model that correlates these descriptors with the observed activity.

Such a QSAR model could then be used to predict the activity of newly designed analogs of 9H-Purine, 6-[(3-chloropropyl)thio]- before they are synthesized. For example, a QSAR study could explore how modifications to the 3-chloropropyl side chain or substitutions on the purine ring affect the compound's activity. This approach significantly streamlines the drug discovery process by prioritizing the synthesis of compounds with the highest predicted efficacy. The continuous search for purine derivatives with enhanced therapeutic efficacy underscores the importance of such computational design strategies. nih.gov

Table 2: Hypothetical QSAR Descriptors for 6-Thiopurine Analogs

DescriptorPhysicochemical PropertyPotential Impact on Activity
LogPLipophilicity/HydrophobicityMembrane permeability and target binding
Molar RefractivityMolecular Volume and PolarizabilitySteric fit within the target's active site
Dipole MomentPolarityElectrostatic interactions with the target
HOMO/LUMO EnergiesElectronic PropertiesReactivity and charge transfer interactions

This table presents examples of descriptors that would be relevant in a QSAR study of 6-thiopurine analogs to guide the design of new compounds.

Mechanistic Inquiries into the Biological Activities of 9h Purine, 6 3 Chloropropyl Thio and Its Analogs

In Vitro Enzyme Inhibition Studies

The biological effects of purine (B94841) analogs are often rooted in their ability to inhibit various enzymes crucial for cellular processes.

Thiopurine analogs are known to interfere with de novo purine biosynthesis and purine interconversions. chemicalbook.com The active forms of these drugs, which are their nucleotide metabolites, are responsible for these inhibitory actions. chemicalbook.com For instance, the conversion of 6-MP to its active nucleotide form is catalyzed by hypoxanthine-guanine phosphoribosyltransferase (HGPRT). tbzmed.ac.irnih.gov These nucleotide analogs can then inhibit key enzymes in the purine metabolic pathway.

One of the primary targets is phosphoribosyl pyrophosphate amidotransferase (PRPP amidotransferase), the rate-limiting enzyme in purine synthesis. selleckchem.com The nucleotide metabolites of 6-MP also inhibit the conversion of inosine (B1671953) monophosphate (IMP) to adenine (B156593) monophosphate (AMP) and xanthine (B1682287) monophosphate (XMP), thereby disrupting the supply of purine precursors for nucleic acid synthesis. chemicalbook.com Another enzyme, xanthine oxidase, is involved in the catabolism of 6-MP to the inactive metabolite 6-thiouric acid. tbzmed.ac.irnih.gov

It is plausible that 9H-Purine, 6-[(3-chloropropyl)thio]- is also metabolized to its corresponding nucleotide, which could then exert inhibitory effects on these same enzymes. The chloropropylthio- moiety may influence its affinity for these enzymes and its rate of metabolic activation and inactivation.

Illustrative Data on Analog Enzyme Inhibition:

Analog Compound Target Enzyme Inhibition Data (IC50) Reference
2-amino-6-hydroxy-8-mercaptopurine (AHMP) Xanthine Oxidase (for 6-MP hydroxylation) 0.54 ± 0.01 µM nih.gov
2-amino-6-purine thiol (APT) Xanthine Oxidase (for 6-MP hydroxylation) 2.57 ± 0.08 µM nih.gov
2-amino-6-hydroxy-8-mercaptopurine (AHMP) Xanthine Oxidase (for xanthine hydroxylation) 17.71 ± 0.29 µM nih.gov

Beyond purine metabolism, purine analogs and their derivatives have been investigated for their effects on other enzyme systems.

Kinases: A study on 6-alkoxypurine derivatives revealed that modifications at the C6 and N9 positions of the purine ring could lead to compounds with kinase inhibitory activity, resulting in apoptosis and cell cycle arrest. researchgate.net This suggests that 9H-Purine, 6-[(3-chloropropyl)thio]- could potentially be explored for similar activities.

Topoisomerases: Topoisomerases are crucial enzymes in DNA replication and are targets for some anticancer drugs. nih.gov While direct evidence for 9H-Purine, 6-[(3-chloropropyl)thio]- is lacking, the broader class of purine analogs has been a source for the development of topoisomerase inhibitors. nih.govnih.gov

Carbonic Anhydrases: Carbonic anhydrases (CAs) are involved in various physiological processes, and their inhibition has therapeutic applications. nih.gov Sulfonamide derivatives are well-known CA inhibitors, and some have been incorporated into purine scaffolds to create dual-action agents. nih.gov While 9H-Purine, 6-[(3-chloropropyl)thio]- itself is not a classical CA inhibitor, its purine core suggests a potential for modification to target these enzymes. nih.gov

Cellular Level Investigations

The ultimate effect of enzyme inhibition by compounds like 9H-Purine, 6-[(3-chloropropyl)thio]- manifests at the cellular level, primarily as cytotoxicity in cancer cells.

The cytotoxicity of thiopurines is generally attributed to their incorporation into DNA and RNA, leading to disruptions in cellular functions. chemicalbook.comtbzmed.ac.ir The prodrugs must be metabolized into their active thioguanine nucleotide forms to exert these effects. nih.gov

Illustrative Cytotoxicity Data for Purine Analogs:

Analog Compound Cell Line Cytotoxicity Data (IC50/GI50) Reference
6-alkynylpurines K-562 (human chronic myelogenous leukemia) Comparable to or better than 6-mercaptopurine (B1684380) nih.gov
6-alkenylpurines K-562 (human chronic myelogenous leukemia) Low toxicity nih.gov
N-[omega-(purin-6-yl)aminoalkanoyl] derivatives 4T1 (murine mammary carcinoma), COLO201 (human colorectal adenocarcinoma), SNU-1 (human gastric carcinoma), HepG2 (human hepatocellular carcinoma) High cytotoxic activity nih.gov
6-methyl-7-substituted-7-deaza purine nucleoside analog (5x) Influenza A (H1N1) 5.88 µM nih.gov
6-methyl-7-substituted-7-deaza purine nucleoside analog (5x) Influenza A (H3N2) 6.95 µM nih.gov
6-methyl-7-substituted-7-deaza purine nucleoside analog (5z) Influenza A (H1N1) 3.95 µM nih.gov

Thiopurine analogs are known to induce apoptosis in cancer cells. nih.govfrontiersin.org For instance, 6-thioguanine (B1684491) promotes apoptosis in castration-resistant prostate cancer cells. nih.gov The mechanism often involves the induction of DNA damage. nih.gov Studies have also shown that thiopurines can induce autophagy, a cellular self-degradation process, which can sometimes coincide with apoptosis. nih.govukdri.ac.uk The inhibition of enzymes like fatty acid synthase (FAS) by thiopurine analogs has also been linked to the induction of apoptosis. frontiersin.org

Disruption of the cell cycle is another key mechanism of action for many anticancer agents, including purine analogs. By interfering with DNA synthesis, these compounds can cause cells to arrest at various phases of the cell cycle, preventing their proliferation. nih.gov For example, treatment with 6-thioguanine has been shown to increase the population of cells in the sub-G1 and S phases, with a corresponding reduction in G1 phase cells. frontiersin.org This effect is often linked to the modulation of cell cycle regulatory proteins. frontiersin.org

Mechanisms of Cytotoxicity in Cellular Models

Interference with DNA and RNA Synthesis/Function

Thiopurine derivatives are well-known for their ability to interfere with nucleic acid metabolism, a key factor in their therapeutic effects. nih.gov Once introduced into cells, these compounds are metabolized into their corresponding nucleotide analogs, primarily 6-thioguanine nucleotides (6-TGNs). nih.govnih.gov This pool of 6-TGNs includes both ribonucleotides and deoxyribonucleotides. nih.gov

The deoxythioguanosine triphosphate analog can be utilized by DNA polymerases during replication, leading to the incorporation of 6-thioguanine (6-TG) directly into the DNA backbone. oup.com This incorporation is a critical step in their cytotoxic mechanism. The presence of the sulfur atom in 6-TG alters the chemical properties of the DNA, making it more susceptible to damage. oup.com For instance, DNA-incorporated 6-TG can undergo methylation to form S6-methylthioguanine, which can mispair with thymine (B56734) during subsequent rounds of DNA replication. This mismatch triggers the cellular mismatch repair (MMR) system. The futile cycles of repair, where the machinery repeatedly attempts to correct the mismatch on the daughter strand while the template strand still contains 6-TG, can lead to DNA strand breaks and ultimately, cell death. plos.org

Furthermore, the ribonucleotide analogs can be incorporated into RNA, affecting its synthesis and function. This can lead to altered protein synthesis and cellular function. nih.gov Additionally, thiopurine metabolites can inhibit de novo purine synthesis, the pathway responsible for producing the necessary building blocks for DNA and RNA. plos.orgnih.gov This inhibition leads to a depletion of normal purine nucleotides, further disrupting nucleic acid synthesis and contributing to the antiproliferative effects of these compounds. nih.gov

Antiproliferative Mechanisms in In Vitro Cell Line Models

The antiproliferative activity of 6-substituted purine analogs has been demonstrated in various cancer cell lines. The primary mechanism behind this activity is the induction of apoptosis, or programmed cell death. For example, certain N6-(n-alkylureido)purine ribonucleosides have shown significant antiproliferative activity against L-1210 leukemia cells in culture. nih.gov Similarly, a study on 6-alkoxy purine analogs identified compounds that selectively induce apoptosis in Jurkat T-cell leukemia cells. nih.gov

The induction of apoptosis by thiopurines is often linked to their effects on DNA. The DNA damage caused by the incorporation of 6-TG can activate signaling pathways that lead to apoptosis. oup.com For instance, some 6-substituted purine derivatives have been shown to inhibit the growth of HeLa and HL-60 cells. asm.org

Another proposed mechanism for the antiproliferative effects of some purine analogs involves the inhibition of cyclin-dependent kinases (CDKs). CDKs are crucial for cell cycle progression, and their inhibition can lead to cell cycle arrest and prevent cell proliferation. Olomoucine II, a 2,6,9-trisubstituted purine, was found to inhibit CDK2, CDK7, and CDK9, leading to perturbations in RNA synthesis and activation of the p53 tumor suppressor protein, which in turn contributes to its antiproliferative potency. nih.gov

Interactions with Biomacromolecules (e.g., DNA, RNA, Proteins)

As discussed, the primary interaction of thiopurine analogs is with DNA and RNA through their incorporation as fraudulent bases. nih.gov Studies with 6-mercaptopurine (6-MP) have shown that it can interact with calf thymus DNA. plos.org Spectroscopic and molecular docking studies suggest that 6-MP binds to the groove of the DNA helix, primarily through electrostatic interactions, rather than intercalating between the base pairs. plos.org This interaction, coupled with the potential for photoinduced generation of reactive oxygen species, can lead to DNA damage. plos.org

Besides nucleic acids, thiopurine metabolites can interact with proteins. A significant target is the Ras-related C3 botulinum toxin substrate 1 (Rac1), a small GTPase. The active metabolite 6-thioguanine-triphosphate (6-TGTP) can bind to Rac1 in place of GTP, and this complex is known to induce apoptosis in activated T lymphocytes. nih.gov This interaction highlights a mechanism of action that is independent of DNA incorporation.

The table below summarizes the interactions of 6-thiopurine analogs with various biomacromolecules.

Biomacromolecule Type of Interaction Consequence Relevant Analogs
DNA Incorporation as 6-thioguanineMismatch repair activation, DNA damage, apoptosis6-Mercaptopurine, 6-Thioguanine
Groove bindingPotential disruption of DNA processes6-Mercaptopurine
RNA Incorporation of thiopurine ribonucleotidesAltered RNA function and protein synthesis6-Mercaptopurine, 6-Thioguanine
Proteins (e.g., Rac1) Binding of 6-TGTPInduction of apoptosis in T lymphocytes6-Mercaptopurine, 6-Thioguanine
Proteins (e.g., CDKs) Inhibition of kinase activityCell cycle arrest, antiproliferative effectsOlomoucine II

Antimicrobial Activity Mechanisms In Vitro

Thiopurine drugs have demonstrated antibacterial activity against certain bacteria. For instance, 6-mercaptopurine (6-MP) and its prodrug azathioprine (B366305) have been shown to inhibit the in vitro growth of Mycobacterium paratuberculosis, the causative agent of Johne's disease in cattle and a suspected pathogen in Crohn's disease. asm.orgnih.gov The antibacterial effect was found to be bacteriostatic, meaning it limits the growth of the bacteria rather than killing them directly. nih.gov The exact mechanism is likely related to the interference with nucleic acid synthesis, similar to their antiproliferative effects in eukaryotic cells. However, the susceptibility can vary between different bacterial species, with some, like Mycobacterium avium and Mycobacterium smegmatis, showing resistance. asm.orgnih.gov

Several 6-substituted purine derivatives have been screened for their antifungal properties. A study investigating a series of novel 6-substituted purines found that some of the synthesized compounds exhibited promising antifungal activities against species such as Bacillus subtilis, Aspergillus niger, and Candida tropicalis. researchgate.net The mechanism of antifungal action is also presumed to involve the disruption of essential cellular processes like nucleic acid or protein synthesis, which are common to all living organisms, but specific fungal targets have not been fully elucidated for this class of compounds.

Antiviral Activity Mechanisms In Vitro

Thiopurine analogs have shown potential as antiviral agents against a range of DNA and RNA viruses. researchgate.net One of the proposed mechanisms is the inhibition of viral protein synthesis and maturation. For example, 6-thioguanine (6-TG) and 6-thioguanosine (B559654) (6-TGo) have been found to block the replication of influenza A virus by disrupting the synthesis and maturation of the viral glycoproteins hemagglutinin (HA) and neuraminidase (NA). nih.gov This effect was linked to the activation of the unfolded protein response (UPR) in the host cell, which is a stress response to the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum. nih.gov

In the context of coronaviruses, 6-TG has been shown to inhibit the replication of SARS-CoV-2 and other human coronaviruses. news-medical.net The mechanism appears to involve interference with the processing of the viral spike (S) protein, which is crucial for viral entry into host cells. news-medical.net Furthermore, some thiopurines are suggested to inhibit viral polymerases, thereby directly hampering viral replication. researchgate.net The broad-spectrum antiviral potential of these compounds makes them an interesting area for further research. researchgate.netnih.gov

Structure Activity Relationship Sar Studies of 9h Purine, 6 3 Chloropropyl Thio and Its Analogs

Impact of Substitutions at the C6 Position on Biological Activity

The C6 position of the purine (B94841) ring is a critical site for modification, and the nature of the substituent at this position profoundly influences the biological activity of the resulting analogs.

The purine framework, particularly when modified at the 6-position, gives rise to compounds with a wide array of biological properties, including antifungal, antimicrobial, antitumor, and cardiotonic effects. researchgate.netscielo.org.mxnih.gov The identity of the atom linking the substituent to the C6 position is a key determinant of activity. For instance, in a series of purine derivatives developed as potential positive inotropes, compounds with a thioether linkage (-S-) at C6 were found to be superior to their oxygen (-O-) and nitrogen (-N-) isosteres. nih.govresearchgate.net

The diversity of substituents at C6 leads to varied biological outcomes. Studies on 6-substituted purinyl alkoxycarbonyl amino acids revealed that their ability to stimulate cytotoxic T lymphocytes was dependent on the nature of the C6-substituent. nih.gov Similarly, a range of 6-substituted purines derived from 2-amino-6-chloropurine (B14584) have demonstrated promising antifungal activity against various fungal species. researchgate.netscielo.org.mx The introduction of different groups, such as N,N-dimethylamino or various thio-linked moieties, can modulate the molecule's interaction with its biological target. nih.govnih.gov For example, some 6-O-alkyl nucleoside analogues have been shown to activate the human Stimulator of Interferon Genes (hSTING), a key protein in the innate immune system. nih.gov

The following table summarizes the impact of different C6-substituents on the biological activity of purine analogs based on findings from various studies.

C6-Substituent TypeLinkage AtomBiological ActivityReference
Thioether-linked derivativesSulfur (S)Superior positive inotropic activity nih.govresearchgate.net
Alkoxycarbonyl amino acidsOxygen (O)Immunostimulatory (CTL stimulation) nih.gov
N,N-dimethylaminoNitrogen (N)Immunostimulatory (CTL stimulation) nih.gov
Various amines and thiolsN or SAntifungal activity researchgate.netscielo.org.mx
O-alkyl nucleosidesOxygen (O)hSTING activation nih.gov

Role of the (3-chloropropyl)thio Chain Length and Modifications

The (3-chloropropyl)thio side chain is not merely a linker but an active participant in the molecule's interaction with its biological target. Its length, flexibility, and chemical modifications are critical variables in determining biological activity.

Research on analogous series of compounds has consistently shown that the length of an alkyl or similar chain connecting the purine core to another functional group is a crucial factor. In a series of 6-substituted thieno[2,3-d]pyrimidine (B153573) antifolates, varying the bridge length from two to eight carbon atoms significantly impacted their activity as selective folate receptor substrates and antitumor agents. nih.gov Similarly, for purinyl alkoxycarbonyl amino acid immunostimulants, the activity was dependent on the distance and spatial freedom between the purine and the amino acid, which is defined by the linker's length and rigidity. nih.gov

Modifications to the chain itself can also drastically alter the compound's properties. For example, the introduction of an allyl group, as in S-allylthio-6-mercaptopurine, creates a prodrug with higher hydrophobicity. nih.gov This increased lipophilicity is thought to improve cell penetration. nih.govresearchgate.net Once inside the cell, the S-allylthio group can react with intracellular thiols like glutathione (B108866), releasing the active 6-mercaptopurine (B1684380) molecule. nih.gov The use of thiol-X chemistries, including thiol-ene and thiol-yne reactions, provides a versatile method for modifying such chains, allowing for the introduction of diverse functional groups. mpg.de The inherent reactivity of a thiol group in a hydrophobic environment can also lead it to act as a chain transfer catalyst, potentially accelerating oxidative damage within a cell. nih.gov

Influence of Modifications on the Purine Nucleus (e.g., N9, C2, C8)

While the C6 position is a primary site for modification, alterations at other positions on the purine nucleus, such as N9, C2, and C8, also play a significant role in modulating the biological profile of these compounds.

N9 Position: The N9 position is frequently a site for substitution, which can influence the compound's stability, solubility, and interaction with target enzymes. The synthesis of 6-morpholino and 6-amino-9-sulfonylpurine derivatives showed that the introduction of a trans-β-styrenesulfonyl group at the N9 position resulted in potent antiproliferative agents. tandfonline.com DFT (Density Functional Theory) calculations in the same study indicated that electron-donating C6 substituents promote the desired N9 tautomer formation and enhance the stability of the final N9-sulfonylated products. tandfonline.com

N7 Position: Although less common than N9 substitution, modification at the N7 position can also yield biologically active compounds. A regioselective method for the N7-alkylation of C6-substituted purines has been developed, opening avenues to new derivatives. nih.gov N7-substituted purines are found in nature, and synthetic N7-alkylated purines have shown cytotoxic and antiviral activities. nih.gov For instance, certain N7-substituted 6-mercaptopurines have demonstrated cytostatic activity. nih.gov

Correlation between Structural Features and Specific Biological Mechanisms

The specific arrangement of atoms and functional groups in 6-[(3-chloropropyl)thio]purine and its analogs dictates their mechanism of action at the molecular level.

Many thiopurine analogs, including the parent compound 6-mercaptopurine (6-MP), function as antimetabolites. nih.gov After intracellular activation, these compounds can interfere with nucleic acid synthesis in several ways. researchgate.net One primary mechanism is the inhibition of de novo purine synthesis. nih.govresearchgate.net For example, methylated metabolites like methylthioinosine monophosphate (meTIMP) are potent inhibitors of this pathway. nih.gov A second major cytotoxic mechanism is the incorporation of their metabolites, such as thioguanine nucleotides (TGNs), into DNA and RNA. nih.govnih.gov This incorporation disrupts the structure and function of these nucleic acids, leading to DNA damage and ultimately triggering apoptosis (programmed cell death). researchgate.netresearchgate.net

However, the mechanism is not universal for all purine analogs. A series of 6-substituted purine derivatives designed as cardiotonic agents are presumed to act by a different mechanism: affecting the kinetics of the cardiac sodium channel. nih.govresearchgate.net Another example is a series of 6-substituted thieno[2,3-d]pyrimidine antifolates, which were found to specifically inhibit the enzyme glycinamide (B1583983) ribonucleotide formyltransferase (GARFTase), a key player in the de novo purine synthesis pathway. nih.gov

Furthermore, some analogs are designed as prodrugs. S-allylthio derivatives of 6-MP, for instance, are more hydrophobic than the parent drug, which enhances their ability to penetrate cells. nih.gov Inside the cell, they react with glutathione to release the active 6-MP. nih.gov This highlights a direct correlation between the S-allylthio structural feature and a delivery-focused mechanism.

The table below correlates structural features of purine analogs with their observed biological mechanisms.

Structural Feature / Analog ClassBiological MechanismReference(s)
Thiopurines (e.g., 6-mercaptopurine)Incorporation into DNA/RNA; Inhibition of de novo purine synthesis nih.govresearchgate.netnih.govresearchgate.net
6-substituted thioether purinesModulation of cardiac sodium channel kinetics nih.govresearchgate.net
6-substituted thieno[2,3-d]pyrimidinesInhibition of glycinamide ribonucleotide formyltransferase (GARFTase) nih.gov
S-allylthio-6-mercaptopurineProdrug; intracellular release of 6-mercaptopurine nih.gov
6-thioguanine-triphosphate (metabolite)Binds to Rac1 protein, inducing apoptosis in T-lymphocytes nih.gov

Computational Approaches to SAR Elucidation (e.g., 3D-QSAR)

Computational chemistry provides powerful tools to model and predict the biological activity of compounds, thereby accelerating the drug design process. Techniques like Quantitative Structure-Activity Relationship (QSAR) are instrumental in understanding the SAR of purine analogs.

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly valuable. These methods build statistical models that correlate the 3D properties (e.g., steric and electrostatic fields) of a set of molecules with their known biological activities. mdpi.com For a series of isoxazole (B147169) derivatives, which, like purines, are heterocyclic compounds, CoMFA and CoMSIA models were successfully used to identify the structural features crucial for their agonist activity on the Farnesoid X receptor (FXR). mdpi.com The resulting contour maps from these analyses can visually guide chemists on where to add or remove certain chemical groups to enhance activity. For example, the models might show that bulky, electronegative groups at a specific position would decrease bioactivity, while hydrophobic groups at another position would enhance it. mdpi.com

In addition to 3D-QSAR, other computational approaches are also employed. Density Functional Theory (DFT) calculations have been used to investigate the stability of different tautomers of N9-sulfonylated purine derivatives, providing insights that are beneficial for their synthesis. tandfonline.com Molecular docking studies can predict how a ligand might bind to the active site of a target protein, as demonstrated in a study of triazolotriazin-7-one derivatives targeting enzymes involved in cancer metabolism. rsc.org These computational studies provide a theoretical framework that complements experimental findings, offering a deeper understanding of the structure-activity relationships that govern the biological effects of these compounds. mdpi.com

Methodological Advances in the Detection and Quantification of 9h Purine, 6 3 Chloropropyl Thio in Research Matrices

Development of Analytical Methods for In Vitro Cellular Studies

The initial evaluation of the biological effects of 9H-Purine, 6-[(3-chloropropyl)thio]- heavily relies on in vitro cellular studies. The development of reliable analytical methods to quantify the compound in these controlled environments is a critical first step. These methods are essential for correlating the applied concentration with the observed cellular response.

High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) detection has been a foundational technique for the analysis of purine (B94841) analogs. For in vitro studies, method development often begins with establishing optimal chromatographic conditions to achieve adequate separation of the parent compound from potential metabolites and interfering components from the cell culture medium or cell lysate. A common approach involves reversed-phase HPLC, utilizing a C18 column. sciex.com The mobile phase composition is systematically optimized, typically consisting of a mixture of an aqueous buffer (e.g., sodium acetate) and an organic modifier like acetonitrile (B52724) or methanol (B129727), to ensure good peak shape and resolution. sciex.comscholarsresearchlibrary.com

Method validation is a crucial aspect of this development process, adhering to guidelines for bioanalytical method validation. Key validation parameters include specificity, linearity, accuracy, precision, and sensitivity (limit of detection and quantification). scholarsresearchlibrary.com For instance, the linearity of the method is established by analyzing a series of standard solutions across a range of concentrations.

A summary of typical starting parameters for HPLC-UV method development for a purine analog like 9H-Purine, 6-[(3-chloropropyl)thio]- is presented below:

ParameterTypical Condition
Chromatographic Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Sodium Acetate Buffer (e.g., 10:90 v/v)
Flow Rate 1.0 mL/min
Detection Wavelength Determined by UV scan (e.g., ~324 nm for 6-mercaptopurine)
Injection Volume 20 µL

The development of these methods provides the necessary tools to conduct foundational in vitro experiments, paving the way for more complex preclinical research.

Bioanalytical Methodologies for Preclinical Research Samples (e.g., Cell Lysates, Culture Media)

Building upon the methods developed for in vitro studies, bioanalytical methodologies for preclinical research samples such as cell lysates and culture media require enhanced sensitivity and selectivity due to the complexity of these matrices. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the quantification of thiopurines and their metabolites in biological samples. frontiersin.orgnih.gov

Sample preparation is a critical step to ensure the accuracy and reproducibility of the results. For cell lysates, this typically involves cell harvesting, counting, and lysis, often through chemical means or freeze-thaw cycles. Protein precipitation is a common subsequent step, frequently achieved by adding perchloric acid, to remove proteins that can interfere with the analysis and damage the analytical column. nih.gov The supernatant is then collected for injection into the LC-MS/MS system. For culture media samples, a similar protein precipitation or a simple dilution step may be sufficient. nih.gov

LC-MS/MS methods offer superior sensitivity and specificity compared to HPLC-UV. The use of multiple reaction monitoring (MRM) allows for the selective detection of the parent compound and its metabolites, even at very low concentrations. The method is validated for parameters such as linearity, precision, accuracy, recovery, and matrix effect. nih.gov

Below is an example of a validated LC-MS/MS method's performance for a related thiopurine metabolite, which demonstrates the expected performance for 9H-Purine, 6-[(3-chloropropyl)thio]- analysis.

Validation Parameter6-Thioguanine (B1684491) (6-TG)6-Methylmercaptopurine (6-MMP)
Linearity Range 0.1–10 µmol/L0.5–100 µmol/L
Lower Limit of Quantification (LLOQ) 0.1 µmol/L0.5 µmol/L
Within-run Precision (CV%) < 2.4%< 2.4%
Between-run Precision (CV%) < 3.4%< 3.4%
Within-run Accuracy (RE%) -2.3% to 2.5%-2.3% to 2.5%
Between-run Accuracy (RE%) -2.6% to 1.8%-2.6% to 1.8%
Extraction Recovery ~71-75%~96-102%

Data adapted from validated methods for thiopurine metabolites. nih.gov

The robustness of these bioanalytical methods is essential for generating reliable data in preclinical studies that investigate the pharmacology of 9H-Purine, 6-[(3-chloropropyl)thio]-.

Advancements in Micro-Assay Techniques for Enzyme Activity Studies

Understanding the interaction of 9H-Purine, 6-[(3-chloropropyl)thio]- with enzymes involved in purine metabolism is crucial for elucidating its mechanism of action. Advancements in micro-assay techniques have enabled the high-throughput screening and characterization of enzyme inhibitors. These assays are typically performed in microplate formats, allowing for the simultaneous analysis of multiple samples, which is advantageous for screening compound libraries. bmglabtech.com

Spectrophotometric assays are a common method for monitoring the activity of purine metabolizing enzymes like hypoxanthine-guanine phosphoribosyltransferase (HGPRT). nih.gov These assays are based on the change in absorbance that occurs when a substrate is converted to a product. For example, the conversion of guanine (B1146940) to guanosine (B1672433) monophosphate (GMP) by HGPRT can be monitored by the increase in absorbance at a specific wavelength. nih.gov

Fluorescence-based assays offer even greater sensitivity and are well-suited for microplate formats. mdpi.comnih.gov These assays can be designed in several ways. One approach is to use a fluorogenic substrate that becomes fluorescent upon enzymatic conversion. Another strategy involves using a fluorescently labeled analog of the natural substrate or inhibitor to study binding interactions. The development of fluorescent purine and nucleoside analogs has been instrumental in advancing this field. mdpi.com High-throughput screening using fluorescence-based microplate assays can rapidly identify potential inhibitors of key enzymes in the purine salvage pathway. nih.govnih.gov

The principles of a typical fluorescence-based microplate assay for enzyme inhibitor screening are outlined below:

StepDescription
1. Reagent Preparation Enzyme, substrate (or fluorescent probe), and test compounds (like 9H-Purine, 6-[(3-chloropropyl)thio]-) are prepared in a suitable buffer.
2. Assay Setup Reagents are dispensed into the wells of a 96- or 384-well microplate. This includes control wells (no inhibitor) and test wells.
3. Incubation The plate is incubated at a controlled temperature (e.g., 37°C) to allow the enzymatic reaction to proceed.
4. Detection The fluorescence intensity in each well is measured at appropriate excitation and emission wavelengths using a microplate reader.
5. Data Analysis The change in fluorescence over time is used to calculate the reaction rate. The inhibitory effect of the test compound is determined by comparing the rates in the test wells to the control wells.

These advanced micro-assay techniques are powerful tools for characterizing the biochemical profile of 9H-Purine, 6-[(3-chloropropyl)thio]- and identifying its potential enzymatic targets.

Prospective Research Avenues and Translational Potentials of 9h Purine, 6 3 Chloropropyl Thio

Development as Research Tools and Molecular Probes

The unique chemical architecture of 9H-Purine, 6-[(3-chloropropyl)thio]- makes it an attractive scaffold for the design and synthesis of molecular probes. The reactive 3-chloropropyl side chain serves as a key functional handle for the covalent attachment of reporter molecules, such as fluorophores, biotin, or other tags. This allows for the development of probes to investigate biological processes and visualize the localization and interactions of target biomolecules.

One promising avenue is the development of fluorescent probes for bioimaging applications. By conjugating a suitable fluorophore to the terminal position of the propyl chain, researchers can create probes to track the uptake and distribution of the purine (B94841) scaffold within living cells. These probes could be instrumental in studying the mechanisms of action of purine-based drugs and identifying their cellular targets. The design of such probes often involves selecting fluorophores with desirable photophysical properties, such as high quantum yield, photostability, and emission wavelengths that minimize cellular autofluorescence.

Furthermore, the purine core of the molecule can be systematically modified to create probes with specificity for particular enzymes or receptors. For instance, alterations to the purine ring could enhance binding affinity and selectivity for a target protein, while the tagged side chain would enable its detection and visualization. This approach could yield valuable tools for studying the role of purine-binding proteins in various cellular pathways and for screening potential drug candidates.

Utilization as Synthetic Intermediates for Novel Compounds and Materials

The chemical reactivity of 9H-Purine, 6-[(3-chloropropyl)thio]- positions it as a valuable synthetic intermediate for the generation of diverse libraries of novel compounds and functional materials. The thioether linkage and the terminal chloro group are amenable to a wide range of chemical transformations, providing a platform for creating derivatives with unique biological activities and material properties.

The chlorine atom on the propyl side chain is a versatile leaving group that can be readily displaced by various nucleophiles. This allows for the introduction of a wide array of functional groups, including amines, azides, alkynes, and thiols. This synthetic flexibility enables the construction of extensive compound libraries for high-throughput screening to identify new bioactive molecules. For example, reaction with different amines can lead to a series of amino-substituted purine derivatives with potential applications as kinase inhibitors or modulators of other cellular signaling pathways.

The purine scaffold itself can be further modified. For instance, the nitrogen atoms of the purine ring can be alkylated or acylated to explore the structure-activity relationships of the resulting derivatives. The combination of modifications at both the purine core and the side chain allows for the fine-tuning of the physicochemical and biological properties of the synthesized compounds.

Beyond discrete molecules, 9H-Purine, 6-[(3-chloropropyl)thio]- can also serve as a building block for the synthesis of novel materials. For example, the terminal chloro group can be converted to a polymerizable group, enabling the incorporation of the purine moiety into polymers. Such purine-containing polymers could exhibit interesting properties, such as self-assembly, and may find applications in drug delivery, biomaterials, or sensor technology.

Preclinical Lead Optimization Strategies for Analog Development

The discovery of the in vitro antileishmanial activity of 9H-Purine, 6-[(3-chloropropyl)thio]- has opened the door for its development as a potential therapeutic agent. A study evaluating a series of 6-substituted purines found that 6-(3'-chloropropylthio)purine was one of the most active compounds against Leishmania amazonensis promastigotes, with an IC50 value of 50 µM nih.gov. This initial finding provides a strong rationale for preclinical lead optimization to improve its potency, selectivity, and pharmacokinetic properties.

A key strategy in the lead optimization of this compound involves systematic modifications of its structure to establish a comprehensive structure-activity relationship (SAR). This process entails synthesizing and evaluating a series of analogues with targeted chemical changes.

Key areas for analog development include:

Modification of the 6-thioalkyl side chain: The length and nature of the alkyl chain can be varied to probe the binding pocket of the target protein. For instance, synthesizing analogues with different chain lengths (e.g., ethyl, butyl) or introducing branching or cyclic structures could impact biological activity.

Replacement of the terminal chlorine: Substituting the chlorine atom with other functional groups, such as fluorine, hydroxyl, or cyano groups, can influence the compound's reactivity, polarity, and metabolic stability.

Derivatization of the purine core: Modifications at the N7 and N9 positions of the purine ring are known to significantly affect the biological activity of purine analogues. Introducing various substituents at these positions can modulate the compound's interaction with its biological target and alter its pharmacokinetic profile.

Introduction of substituents at other positions of the purine ring: Adding functional groups at the C2 or C8 positions of the purine scaffold can further enhance potency and selectivity.

The following table outlines potential lead optimization strategies and the rationale behind them:

Modification Strategy Rationale Potential Impact
Varying the length of the alkyl chainTo optimize the fit within the target's binding site.Increased potency and selectivity.
Introducing cyclic structures in the side chainTo restrict conformational flexibility and potentially increase binding affinity.Enhanced potency and improved metabolic stability.
Replacing the terminal chlorine with other halogensTo modulate the reactivity and metabolic fate of the compound.Improved pharmacokinetic properties.
Introducing polar functional groups on the side chainTo improve solubility and bioavailability.Enhanced drug-like properties.
Alkylation or arylation at the N9 positionTo explore interactions with the target and improve cell permeability.Altered biological activity and pharmacokinetic profile.

Through iterative cycles of design, synthesis, and biological evaluation, these optimization strategies can lead to the identification of drug candidates with superior efficacy and safety profiles for the treatment of leishmaniasis or other diseases.

Emerging Applications in Chemical Biology

The field of chemical biology seeks to understand and manipulate biological systems using chemical tools. 9H-Purine, 6-[(3-chloropropyl)thio]- and its derivatives have the potential to become valuable assets in this field, enabling the study of complex biological processes with high precision.

One emerging application is in the development of activity-based probes (ABPs). The reactive chloropropyl group can be designed to covalently bind to the active site of a specific enzyme, allowing for its detection and characterization in complex biological samples. By incorporating a reporter tag, such as a fluorophore or a biotin handle, these ABPs can be used for enzyme profiling, target identification, and inhibitor screening.

Furthermore, the principles of bioorthogonal chemistry can be applied to this purine scaffold. nih.govnih.govwikipedia.org The terminal chlorine can be substituted with a bioorthogonal functional group, such as an azide or an alkyne. These modified purines can be introduced into living systems, where they can be specifically and covalently labeled with a probe containing the complementary reactive group. This approach allows for the visualization and tracking of the purine analogue in its native cellular environment without interfering with other biological processes. Such tools would be invaluable for studying the metabolic fate and mechanism of action of purine-based drugs.

The development of purine-based chemical biology tools could provide new insights into the roles of purinergic signaling in health and disease and facilitate the discovery of novel therapeutic targets.

Conclusion and Future Directions in 9h Purine, 6 3 Chloropropyl Thio Research

Summary of Key Findings and Research Gaps

Research into 9H-Purine, 6-[(3-chloropropyl)thio]- has thus far been limited, with a significant focus on its potential as an antiprotozoal agent. A key study has reported its in vitro activity against Leishmania amazonensis promastigotes, demonstrating a half-maximal inhibitory concentration (IC50) of 50 µM. nih.gov This finding is significant as it positions the compound as a scaffold for the development of new antileishmanial drugs.

Despite this promising initial result, the body of research dedicated exclusively to 9H-Purine, 6-[(3-chloropropyl)thio]- remains sparse. A major research gap is the lack of extensive biological evaluation against a wider range of pathogens and cell lines. The broader family of 6-substituted purines has shown diverse biological activities, including anticancer and antiviral properties, yet the potential of this specific compound in these areas is largely unexplored. nih.govmdpi.com

Furthermore, detailed mechanistic studies to elucidate how 9H-Purine, 6-[(3-chloropropyl)thio]- exerts its antileishmanial effect are currently absent from the scientific literature. Understanding its molecular targets and pathways of action is crucial for its optimization as a potential therapeutic agent.

Another significant gap is the absence of detailed research on its synthesis and chemical optimization. While the synthesis of related 6-substituted purines is well-documented, specific methodologies and optimization for 9H-Purine, 6-[(3-chloropropyl)thio]- have not been a central focus of published research. researchgate.netnih.gov

Proposed Future Research Trajectories for Enhanced Understanding

To build upon the initial findings and address the existing research gaps, several future research trajectories are proposed:

Expanded Biological Screening: A comprehensive screening of 9H-Purine, 6-[(3-chloropropyl)thio]- against a diverse panel of cancer cell lines is a logical next step. Given that many purine (B94841) analogs function as antimetabolites in cancer therapy, investigating its cytotoxic effects on various human cancer cell lines, such as those for liver, colon, and breast cancer, could reveal novel anticancer applications. nih.govtubitak.gov.tr

Mechanistic Studies: Elucidating the mechanism of action is paramount. For its established antileishmanial activity, studies could focus on identifying the specific enzymes or cellular processes in Leishmania that are inhibited by the compound. This could involve techniques such as target-based screening and proteomics.

Structure-Activity Relationship (SAR) Studies: A systematic investigation into the structure-activity relationships of 9H-Purine, 6-[(3-chloropropyl)thio]- and its derivatives would provide valuable insights for designing more potent and selective analogs. This would involve the synthesis of a library of related compounds with modifications to the chloropropylthio side chain and substitutions on the purine ring.

Synthetic Methodology Development: Dedicated research into efficient and scalable synthetic routes for 9H-Purine, 6-[(3-chloropropyl)thio]- is necessary. This would facilitate the production of the compound and its analogs for further biological testing.

Potential Contributions of 9H-Purine, 6-[(3-chloropropyl)thio]- Research to Broader Scientific Fields

The study of 9H-Purine, 6-[(3-chloropropyl)thio]- holds the potential to contribute significantly to several scientific fields beyond its immediate therapeutic applications.

Medicinal Chemistry: As a scaffold, it can inform the design of new purine-based inhibitors for a variety of diseases. Understanding its SAR can provide fundamental principles for the development of other targeted therapies. The exploration of its derivatives could lead to the discovery of compounds with novel mechanisms of action.

Parasitology: Research into its antileishmanial properties can contribute to a deeper understanding of Leishmania biology and the identification of novel drug targets. This could pave the way for new strategies to combat leishmaniasis and other parasitic diseases.

Oncology: Should the compound or its derivatives show anticancer activity, it would add to the arsenal (B13267) of purine-based antimetabolites and could lead to the development of new treatments for various cancers. nih.govresearchgate.net The study of its effects on cancer cells could also uncover new insights into cancer biology.

Q & A

Q. What are the recommended synthetic routes for 9H-Purine, 6-[(3-chloropropyl)thio]-, and how can reaction yields be optimized?

Methodological Answer: Synthesis of purine derivatives typically involves nucleophilic substitution at the 6-position. For 6-[(3-chloropropyl)thio] substitution, thiol-containing intermediates (e.g., 3-chloropropanethiol) can react with 6-chloropurine under basic conditions (e.g., NaH in DMF) . Optimization includes:

  • Temperature control : Reactions at 60–80°C minimize side reactions like oxidation of the thiol group.
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) ensures high purity.
  • Yield improvement : Use of anhydrous solvents and inert atmospheres (N₂/Ar) prevents hydrolysis of the chloropropyl group.
    Reference yields for analogous compounds range from 70–90% .

Q. How can researchers characterize the purity and structural integrity of 9H-Purine, 6-[(3-chloropropyl)thio]-?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substitution patterns. For example, the 3-chloropropylthio group shows characteristic triplet signals for CH₂Cl (δ ~3.6 ppm) and CH₂S (δ ~2.8 ppm) .
  • Mass Spectrometry (ESI-MS) : Molecular ion peaks ([M+H]⁺) verify molecular weight.
  • Elemental Analysis : Matches experimental and theoretical C/H/N/S/Cl percentages to confirm purity (>95%) .

Q. What are the standard protocols for evaluating acute toxicity in pre-clinical studies?

Methodological Answer:

  • LD₅₀ determination : Administer escalating doses (e.g., 100–2000 mg/kg) to rodent models (e.g., mice) via oral or intraperitoneal routes. Monitor mortality over 14 days .
  • Behavioral endpoints : Assess neurological, respiratory, and gastrointestinal symptoms.
  • Histopathology : Post-mortem analysis of liver, kidneys, and spleen identifies organ-specific toxicity.

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of 9H-Purine derivatives with enhanced biological activity?

Methodological Answer:

  • Substituent analysis : The 3-chloropropylthio group enhances lipophilicity, potentially improving membrane permeability. Compare with analogs (e.g., methylthio or benzylthio substitutions) using computational tools like PASS to predict bioactivity .
  • Functional assays : Test in vitro models (e.g., enzyme inhibition, receptor binding) to correlate substituent length/electrophilicity with activity. For example, chloropropylthio may act as a leaving group in covalent drug-target interactions .

Q. How can contradictions in biological activity data be resolved for purine derivatives?

Methodological Answer:

  • Reproducibility checks : Validate assays across independent labs (e.g., NIST-certified protocols) .
  • Dose-response curves : Ensure linearity in activity across concentrations (e.g., 1 nM–100 µM) to rule out non-specific effects.
  • Mechanistic studies : Use knockdown models (e.g., siRNA) or isotopic labeling to confirm target engagement. For instance, conflicting analgesic data in mice may arise from variations in pain models (e.g., acetic acid writhing vs. thermal latency) .

Q. What strategies mitigate instability of the 3-chloropropylthio group during in vivo studies?

Methodological Answer:

  • Prodrug design : Mask the thioether group with enzymatically cleavable protectants (e.g., acetyl or glycosyl moieties) .
  • Formulation optimization : Use lipid-based nanoparticles or cyclodextrin complexes to reduce metabolic degradation.
  • Metabolite tracking : LC-MS/MS identifies degradation products (e.g., oxidized sulfoxide/sulfone derivatives) in plasma .

Q. How can computational tools predict the carcinogenic potential of 9H-Purine, 6-[(3-chloropropyl)thio]-?

Methodological Answer:

  • QSAR models : Use software like Toxtree or LAZAR to assess structural alerts (e.g., alkylating potential of the chloropropyl group).
  • Genotoxicity assays : Perform Ames tests (bacterial reverse mutation) and micronucleus assays in mammalian cells. Reference IARC protocols for purine analogs (e.g., azathioprine’s classification as Group 1 carcinogen) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.